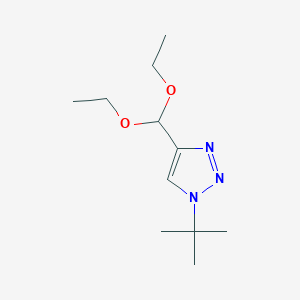
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Rh(III)-Catalyzed Olefination
This method demonstrates the directed C-H bond activation of N-methoxybenzamides using Rh(III) catalysis. The process highlights the N-O bond's role as an internal oxidant, facilitating the selective formation of tetrahydroisoquinolinone products. The substituent on the directing/oxidizing group can be varied to yield different valuable products in a mild, practical, selective, and high-yielding process (Rakshit et al., 2011).
One-Pot Synthesis of Isoquinolin-1-(2H)-ones
Demonstrates a photostimulated SRN1 reaction in DMSO, yielding 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones. This synthesis approach is significant for constructing complex molecular architectures from simple precursors (Guastavino et al., 2006).
Pharmacological Applications
Human Metabolite Identification and Transporter-Mediated Excretion
This study identifies the human metabolites of YM758, a novel If channel inhibitor, and explores the transporter-mediated renal and hepatic excretion of these metabolites. Understanding the metabolic pathways and excretion mechanisms is crucial for drug development and safety evaluation (Umehara et al., 2009).
Chemical Reactions and Mechanisms
Redox-Annulations of Cyclic Amines
A process for the redox-neutral annulations of amines such as 1,2,3,4-tetrahydroisoquinoline with electron-deficient o-tolualdehydes, utilizing acetic acid as the solvent and promoter. This research contributes to the development of efficient methods for constructing complex heterocyclic structures (Paul et al., 2019).
Imaging and Diagnostic Applications
Assessment of Cellular Proliferation in Tumors by PET
This study investigates the safety, dosimetry, and tumor proliferation imaging capabilities of 18F-ISO-1, a cellular proliferative marker, in patients with malignant neoplasms. The findings support the potential of 18F-ISO-1 for evaluating the proliferative status of solid tumors, aiding in diagnosis and treatment planning (Dehdashti et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11(23)22-7-6-12-2-4-15(8-14(12)10-22)21-18(24)13-3-5-16(19)17(20)9-13/h2-5,8-9H,6-7,10H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFGVHJNWTXJJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2378338.png)

![3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2378342.png)




![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)


![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)